molecular formula C23H28N4O4S2 B12138061 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12138061
M. Wt: 488.6 g/mol
InChI Key: UVHJGHUJBIMFAH-AQTBWJFISA-N
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Description

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a thiazolidinone core fused with a pyridopyrimidinone scaffold. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects on molecular properties and reactivity, supported by data from diverse research findings.

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O4S2/c1-15-7-8-19-25-20(24-9-11-31-12-10-28)17(21(29)26(19)14-15)13-18-22(30)27(23(32)33-18)16-5-3-2-4-6-16/h7-8,13-14,16,24,28H,2-6,9-12H2,1H3/b18-13-

InChI Key

UVHJGHUJBIMFAH-AQTBWJFISA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Introduction of the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions.
  • Functionalization of the compound with various substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could provide insights into new therapeutic approaches.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its multifunctional nature makes it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Detailed Introduction of the Target Compound

Molecular Formula : C₂₇H₃₁N₅O₄S₂
Average Mass : 570.69 g/mol
Key Features :

  • A (Z)-configured methylene bridge links the thiazolidinone and pyridopyrimidinone moieties.
  • The thiazolidinone ring is substituted with a 3-cyclohexyl group and a thioxo (C=S) group at position 2.
  • The pyridopyrimidinone moiety bears a 7-methyl group and a [2-(2-hydroxyethoxy)ethyl]amino substituent at position 2 .

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The target compound belongs to a family of Z-configurated thiazolidinone-pyridopyrimidinone hybrids. Key analogs include:

Compound ID R₁ (Thiazolidinone Substituent) R₂ (Pyridopyrimidinone Substituent) Molecular Weight (g/mol) Notable Features
Target Compound 3-Cyclohexyl 2-{[2-(2-Hydroxyethoxy)ethyl]amino} 570.69 High hydrophilicity due to hydroxyethoxy chain
Analog 1 3-(2-Methoxyethyl) 2-[(1-Phenylethyl)amino] 545.62 Increased lipophilicity from aromatic and methoxy groups
Analog 2 3-Benzyl 2-(Ethylamino) 485.58 Moderate steric bulk; simpler alkyl chain

Key Observations :

  • Cyclohexyl vs. Benzyl/Methoxyethyl (R₁) : The cyclohexyl group in the target compound enhances steric hindrance compared to the planar benzyl (Analog 2) or flexible methoxyethyl (Analog 1) groups. This may influence binding affinity in biological systems or crystallinity in solid-state studies.
  • Hydroxyethoxyethylamino vs.
Electrochemical and Reactivity Profiles

Thiazolidinone derivatives are known for redox activity due to the C=S group. Studies on analogous (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones reveal that electron-withdrawing substituents (e.g., nitro groups) lower reduction potentials, while electron-donating groups (e.g., methoxy) increase them . Although electrochemical data for the target compound are unavailable, its hydroxyethoxyethyl group—a moderate electron donor—may stabilize radical intermediates during redox reactions compared to Analog 1’s methoxyethyl group.

Research Findings and Implications

  • The hydroxyethoxyethyl chain in the target could enhance this property.
  • Biological Activity : Analog 2’s benzyl group is associated with antimicrobial activity in similar scaffolds, suggesting the target’s cyclohexyl group might modulate selectivity .
  • Crystallographic Data : Tools like SHELXL and WinGX (used in small-molecule crystallography) could resolve the target’s Z-configuration and hydrogen-bonding networks, critical for structure-activity relationships .

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